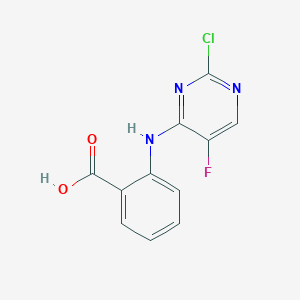

2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study by Chundawat, Sharma, and Bhagat (2014) explores the microwave-assisted synthesis of fluorine-containing heterocyclic systems similar to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, evaluating their in vitro antibacterial and antifungal activities. This research suggests potential applications in developing antimicrobial agents (Chundawat, Sharma, & Bhagat, 2014).

Novel Fluoroionophores Development

Hong, Lin, Hsieh, and Chang (2012) have developed a series of fluoroionophores from derivatives related to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, demonstrating their application in selectively chelating metal cations like Zn+2. This work highlights the chemical's potential in creating sensitive probes for metal ion detection in various settings (Hong, Lin, Hsieh, & Chang, 2012).

Corrosion Inhibition

Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives, structurally related to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid, as corrosion inhibitors for mild steel in HCl solution. This study provides insight into the potential industrial applications of such compounds in protecting metals from corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Substituted Benzoic Acids

Hordiyenko, Tkachuk, Shishkanu, Tkachuk, and Shishkina (2020) developed a new approach for synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids, showcasing the chemical's role in the preparation of compounds with potential pharmacological properties (Hordiyenko et al., 2020).

Fluorescence Probes Development

Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed novel fluorescence probes to detect highly reactive oxygen species (hROS), utilizing structures related to 2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid. These probes can distinguish specific reactive species, offering tools for studying oxidative stress in biological systems (Setsukinai et al., 2003).

Propriétés

IUPAC Name |

2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-11-14-5-7(13)9(16-11)15-8-4-2-1-3-6(8)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPENGEZWXGBLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)